molecular formula C9H16ClNO2 B2557762 5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride CAS No. 2377031-85-9

5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride

Cat. No.: B2557762
CAS No.: 2377031-85-9
M. Wt: 205.68
InChI Key: NQPFTYWJUCASCI-FJAZHTGZSA-N
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Description

5-Azaspiro[35]nonane-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Scientific Research Applications

5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride has several applications in scientific research:

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with this compound are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic amine, which is then further reacted with a carboxylic acid derivative to introduce the carboxylic acid group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment would be essential to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Mechanism of Action

The mechanism by which 5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, potentially modulating the activity of these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride
  • 7-Azaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, hydrochloride
  • 2-Oxa-7-azaspiro[3.5]nonane hemioxalate

Uniqueness

5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer different reactivity profiles and binding affinities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

5-azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)7-5-9(6-7)3-1-2-4-10-9;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPFTYWJUCASCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CC(C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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